molecular formula C8H7Na2O3P B12646737 Disodium (2-phenylvinyl)phosphonate CAS No. 80286-14-2

Disodium (2-phenylvinyl)phosphonate

Cat. No.: B12646737
CAS No.: 80286-14-2
M. Wt: 228.09 g/mol
InChI Key: CUKALIMJZKETCH-KMXZHCNGSA-L
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Description

Disodium (2-phenylvinyl)phosphonate is an organophosphorus compound with the molecular formula C8H7Na2O3P. It is known for its unique chemical structure, which includes a phosphonate group attached to a phenylvinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium (2-phenylvinyl)phosphonate typically involves the reaction of a phosphonate precursor with a phenylvinyl compound. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. This reaction is often carried out under mild conditions using a palladium catalyst and microwave irradiation to achieve high yields in a short time .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Disodium (2-phenylvinyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Disodium (2-phenylvinyl)phosphonate has shown potential as a bioactive compound in drug discovery. Its structure allows it to interact with biological systems effectively, making it a candidate for developing therapeutic agents.

Antiviral Agents

Phosphonates, including derivatives like this compound, are recognized for their antiviral properties. They have been studied for their efficacy against various viruses, including those causing hepatitis and HIV. For instance, the phosphonate class has been utilized in the synthesis of acyclic nucleoside phosphonates that exhibit potent antiviral activity .

Enzyme Inhibition

The compound serves as a tool for studying phosphatases, enzymes that remove phosphate groups from molecules. It is particularly useful in understanding the mechanisms of dephosphorylation, which is crucial in many biochemical pathways .

Agricultural Applications

This compound is also applied in agriculture as a pesticide and fungicide.

Pesticide Development

Research indicates that phosphonates can act as effective agents against plant pathogens. They are incorporated into formulations aimed at enhancing plant resistance to diseases . The compound's ability to modulate plant responses to stress makes it valuable in developing sustainable agricultural practices.

Fertilizer Component

Phosphonates have been explored as components in fertilizers due to their role in enhancing nutrient uptake and improving plant health. Studies have demonstrated that they can promote root development and increase resistance to environmental stresses .

Environmental Science

The environmental applications of this compound are significant, particularly in water treatment processes.

Water Treatment

Phosphonates are utilized for their capacity to prevent scale formation in water systems. They inhibit the precipitation of minerals that can lead to scaling, thereby enhancing the efficiency of water treatment facilities . This application is crucial for maintaining the integrity of infrastructure and ensuring clean water supply.

Biodegradation Studies

Research into the biodegradation of phosphonates reveals their potential impact on environmental sustainability. Studies have shown that certain microorganisms can break down these compounds, suggesting pathways for bioremediation efforts .

Case Study 1: Antiviral Efficacy

A study examined the antiviral activity of this compound against HIV strains in vitro. The results indicated a significant reduction in viral replication at low concentrations, highlighting its potential as an antiviral agent .

Case Study 2: Agricultural Application

In a field trial, this compound was applied to tomato plants affected by fungal infections. The treated plants showed a marked improvement in health and yield compared to untreated controls, demonstrating its effectiveness as a fungicide .

Mechanism of Action

The mechanism of action of disodium (2-phenylvinyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in phosphorylation processes, thereby affecting cellular signaling pathways. The compound’s ability to bind to hydroxyapatite makes it useful in targeting bone tissues .

Comparison with Similar Compounds

  • Disodium etidronate
  • Disodium pamidronate
  • Disodium alendronate

Comparison: Disodium (2-phenylvinyl)phosphonate is unique due to its phenylvinyl moiety, which imparts distinct chemical properties compared to other phosphonates. While compounds like disodium etidronate and disodium alendronate are primarily used in bone disease treatment, this compound’s applications extend to organic synthesis and industrial processes .

Biological Activity

Disodium (2-phenylvinyl)phosphonate is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phosphonate group and a vinyl structure with a phenyl substituent. Its chemical formula can be represented as C9H10Na2O3P\text{C}_9\text{H}_{10}\text{Na}_2\text{O}_3\text{P}. The presence of the phosphonate group enhances its nucleophilicity, influencing its interactions with various biomolecules, including enzymes and receptors, which are critical for understanding its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to mimic key metabolites in biological systems. Phosphonates often exhibit structural similarities to phosphate esters, which allows them to interfere with metabolic pathways. For instance, they can inhibit enzymes involved in the biosynthesis of essential cellular components .

Key Mechanisms:

  • Enzyme Inhibition : Similar to other phosphonates like fosfomycin, this compound may inhibit specific enzymes critical for peptidoglycan biosynthesis in bacteria, potentially leading to antibacterial effects.
  • Cellular Interaction : The compound's reactivity with biomolecules suggests that it can modulate cellular signaling pathways, which may have implications for therapeutic applications in cancer and infectious diseases .

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related compounds. Below are some notable findings:

Study Findings
Anticancer Activity This compound has shown potential antiproliferative effects against various cancer cell lines, although specific IC50 values need further exploration. Similar phosphonates have demonstrated IC50 values in the low micromolar range against lung adenocarcinoma cells .
Antibacterial Effects Compounds structurally related to this compound have exhibited moderate antibacterial activity against E. coli and Kocuria spp., suggesting potential applications in combating bacterial infections .
Biofilm Inhibition Research indicates that phosphonates can inhibit biofilm formation in Pseudomonas aeruginosa, which is critical for treating chronic infections associated with this pathogen .

Case Studies

  • In Vitro Antiproliferative Activity : A study focusing on aziridine derivatives containing phosphonate groups highlighted their antiproliferative properties against human cancer cell lines. While specific data on this compound was not available, the structural similarities suggest potential for similar activity .
  • Antimicrobial Testing : Another investigation into phosphonates revealed their effectiveness against various bacterial strains, establishing a baseline for expected antimicrobial activity for this compound. These studies often assess minimum inhibitory concentrations (MICs), which provide insight into dosage requirements for therapeutic efficacy .

Properties

CAS No.

80286-14-2

Molecular Formula

C8H7Na2O3P

Molecular Weight

228.09 g/mol

IUPAC Name

disodium;dioxido-oxo-[(E)-2-phenylethenyl]-λ5-phosphane

InChI

InChI=1S/C8H9O3P.2Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;;/h1-7H,(H2,9,10,11);;/q;2*+1/p-2/b7-6+;;

InChI Key

CUKALIMJZKETCH-KMXZHCNGSA-L

Isomeric SMILES

C1=CC=C(C=C1)/C=C/P(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C=CP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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